An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-d-mannitol
An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-d-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Anhydro-d-mannitol, a derivative of the sugar alcohol D-mannitol, is a versatile chiral building block with significant potential in various scientific domains, particularly in medicinal chemistry and drug development. Its rigid furanose core, adorned with multiple stereochemically defined hydroxyl groups, presents a unique scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of 1,4-Anhydro-d-mannitol, offering insights into its structure, reactivity, synthesis, and applications to empower researchers in leveraging this valuable molecule.
Core Chemical and Physical Properties
1,4-Anhydro-d-mannitol is a white, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7726-97-8 | [1][2] |
| Molecular Formula | C₆H₁₂O₅ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| IUPAC Name | (2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | [3][4] |
| Melting Point | 145 °C | [2] |
| Appearance | White Solid | [1] |
| Predicted pKa | 13.69 ± 0.60 | [1] |
Molecular Structure and Stereochemistry
The structure of 1,4-Anhydro-d-mannitol is characterized by a tetrahydrofuran (oxolane) ring, which is formed by the intramolecular dehydration of D-mannitol between the hydroxyl groups at the C1 and C4 positions. This cyclization results in a rigid molecular framework with four stereocenters, making it an attractive chiral pool starting material.[5][6]
Diagram: Chemical Structure of 1,4-Anhydro-d-mannitol
A 2D representation of the 1,4-Anhydro-d-mannitol molecule.
Spectroscopic Characterization
While a comprehensive, publicly available spectral database for 1,4-Anhydro-d-mannitol is not readily found, data can be inferred from related structures and general principles of spectroscopic analysis for polyhydroxylated cyclic ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The protons on the tetrahydrofuran ring and the dihydroxyethyl side chain would appear in the region of approximately 3.5-4.5 ppm. The coupling constants between adjacent protons would be crucial for determining the relative stereochemistry.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to hydroxyl groups and the ether oxygen would resonate in the downfield region, typically between 60 and 90 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Anhydro-d-mannitol would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely result in significant fragmentation due to the presence of multiple hydroxyl groups. The molecular ion peak (M⁺) at m/z 164 may be weak or absent. Common fragmentation pathways would involve the loss of water molecules (M-18), hydroxymethyl radicals (M-31), and other small neutral fragments.
Solubility Profile
1,4-Anhydro-d-mannitol is expected to be highly soluble in water due to the presence of four hydroxyl groups capable of forming hydrogen bonds. Its solubility in organic solvents is likely to be lower and would depend on the polarity of the solvent. A supplier indicates solubility in DMSO, water, and methanol.[7] For its parent compound, D-mannitol, the solubility in water is significantly higher than in polar protic solvents like methanol and ethanol, and it is very sparingly soluble in less polar solvents.[8]
Synthesis and Purification
The synthesis of 1,4-anhydro-d-mannitol typically involves the acid-catalyzed intramolecular dehydration of D-mannitol. The reaction requires careful control of conditions to favor the formation of the 1,4-anhydro product over other possible anhydro isomers (e.g., 1,5- or 2,5-anhydro) and dianhydro products.
Illustrative Synthetic Workflow:
General workflow for the synthesis and purification of 1,4-Anhydro-d-mannitol.
Experimental Protocol Outline:
-
Reaction Setup: D-mannitol is dissolved or suspended in a suitable high-boiling solvent, or in some cases, the reaction is performed neat. A strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin, is added.
-
Dehydration: The mixture is heated under reduced pressure to facilitate the removal of water, which drives the equilibrium towards the formation of the anhydro sugar.
-
Neutralization and Workup: After the reaction is complete, the acid catalyst is neutralized. If a resin is used, it is simply filtered off. The crude product is then isolated.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water-alcohol mixtures) or by column chromatography on silica gel to separate the desired 1,4-anhydro isomer from other byproducts.
Chemical Reactivity and Derivatization
The chemical reactivity of 1,4-Anhydro-d-mannitol is primarily governed by its four hydroxyl groups, which can undergo a variety of transformations, including:
-
Esterification: The hydroxyl groups can be readily esterified with acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This is a common strategy for protecting the hydroxyl groups or for introducing functional moieties.
-
Etherification: Conversion of the hydroxyl groups to ethers can be achieved using alkyl halides under basic conditions (Williamson ether synthesis). This is another important method for protection or modification.
-
Selective Protection: The different steric and electronic environments of the four hydroxyl groups may allow for their selective protection, enabling regioselective modifications of the molecule. For instance, the primary hydroxyl group is generally more reactive than the secondary hydroxyl groups.
-
Oxidation: The primary and secondary hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids using various oxidizing agents.
The rigid furanose ring also influences the reactivity of the substituents, often leading to high stereoselectivity in reactions.
Applications in Research and Drug Development
1,4-Anhydro-d-mannitol serves as a valuable chiral building block in the synthesis of a wide range of biologically active molecules and complex natural products.[5][6]
-
Chiral Scaffold: Its well-defined stereochemistry and rigid conformation make it an excellent scaffold for the spatial presentation of pharmacophoric groups in drug design. By modifying the hydroxyl groups, medicinal chemists can explore the chemical space around this core to optimize interactions with biological targets.
-
Intermediate in Synthesis: It can be used as a starting material for the synthesis of other chiral molecules, such as unnatural amino acids, nucleoside analogues, and other sugar derivatives.
-
Carbohydrate Metabolism Research: As a carbohydrate metabolism regulator, it is used as a tool compound in biochemical and physiological studies to investigate pathways such as gluconeogenesis.[1][4][9]
Safety and Handling
1,4-Anhydro-d-mannitol should be handled in accordance with good laboratory practices. It is a white solid and should be stored in a cool, dry place.[1] Although specific toxicity data is limited, it is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound to avoid skin and eye contact and inhalation of dust.
Conclusion
1,4-Anhydro-d-mannitol is a chemically rich and stereochemically defined molecule that holds considerable promise for advancements in synthetic chemistry and drug discovery. Its rigid chiral framework, coupled with the versatility of its hydroxyl groups, provides a robust platform for the design and synthesis of novel and complex molecular entities. This guide has provided a foundational understanding of its key chemical properties, which should serve as a valuable resource for researchers seeking to unlock the full potential of this intriguing anhydro sugar.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765). [Link]
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ResearchGate. 1,5-Anhydro-D-fructose; a versatile chiral building block: Biochemistry and chemistry. [Link]
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